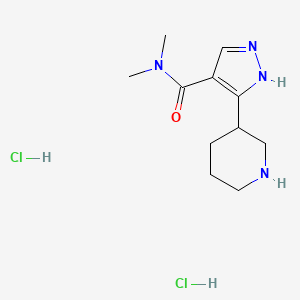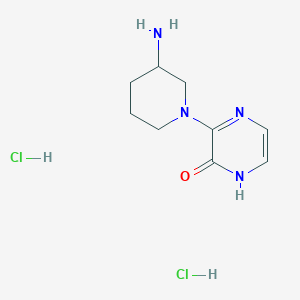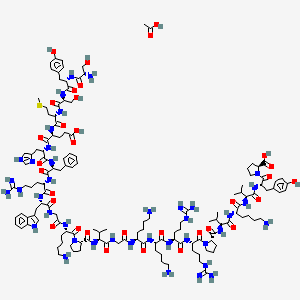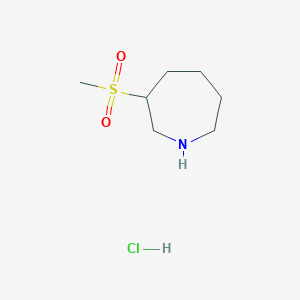
N,N-dimethyl-3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-dimethyl-3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide dihydrochloride (NMP-DHC) is an organic compound that is widely used in research laboratories. It is a pyrazole derivative that is synthesized from dimethylpiperidine, formaldehyde, and acetic anhydride. NMP-DHC has a variety of applications in scientific research, including biochemical and physiological studies. The compound has been used to study the mechanism of action of drugs, to analyze the biochemical and physiological effects of certain compounds, and to conduct experiments in the lab.
科学的研究の応用
Molecular Interaction Studies
- N,N-dimethyl-3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide dihydrochloride has been studied for its molecular interaction with the CB1 cannabinoid receptor. The molecule, in its protonated form, is analyzed for its conformations and potential binding interactions with the receptor. This research provides insights into the steric and electrostatic characteristics that may influence receptor binding (Shim et al., 2002).
Synthesis and Evaluation in Cannabinoid Research
- The compound has been a subject of synthesis and evaluation in the context of cannabinoid research. Its analogues have shown significant affinity for cannabinoid CB2 receptors and potential in vitro agonist activity. These findings indicate its relevance in cannabinoid receptor studies (Murineddu et al., 2006).
Radioligand Development for PET Imaging
- Derivatives of the compound have been synthesized for potential use as radioligands in positron emission tomography (PET) imaging of cerebral cannabinoid receptors. These derivatives display higher binding affinity and lower lipophilicity than other ligands, making them promising candidates for neuroimaging studies (Fan et al., 2006).
Crystal Structure and Biological Activity
- The crystal structure and biological activities of derivatives of this compound have been analyzed, indicating potential fungicidal and antiviral activities. This research contributes to understanding the compound's versatility in biological applications (Li et al., 2015).
Exploration as a CB1 Receptor Inverse Agonist
- The compound has been explored as a novel cannabinoid-1 receptor inverse agonist, potentially useful in treating obesity. This study illustrates its potential therapeutic applications in metabolic disorders (Yan et al., 2010).
特性
IUPAC Name |
N,N-dimethyl-5-piperidin-3-yl-1H-pyrazole-4-carboxamide;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O.2ClH/c1-15(2)11(16)9-7-13-14-10(9)8-4-3-5-12-6-8;;/h7-8,12H,3-6H2,1-2H3,(H,13,14);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSSNDCINLQRZPL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=C(NN=C1)C2CCCNC2.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20Cl2N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide dihydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{[3-(Tert-butoxy)cyclobutoxy]methyl}benzene](/img/structure/B1383355.png)
![Ethyl 4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazole-2-carboxylate](/img/structure/B1383356.png)
![Ethyl 4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazole-2-carboxylate](/img/structure/B1383357.png)
![3-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-3-ol hydrochloride](/img/structure/B1383359.png)
![5-Azaspiro[3.4]octane hydrobromide](/img/structure/B1383363.png)
![[4-(1,3,4-Thiadiazol-2-yl)morpholin-2-yl]methanamine dihydrochloride](/img/structure/B1383364.png)


![8-(Aminomethyl)pentacyclo[5.4.0.0^{2,6}.0^{3,10}.0^{5,9}]undecan-8-ol hydrochloride](/img/structure/B1383367.png)


![3-{[(Tert-butoxy)carbonyl]amino}-2-(4-fluorophenyl)propanoic acid](/img/structure/B1383373.png)

